

Application Notes and Protocols: N,N'-Substituted Oxamides in the Ullmann-Goldberg Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxamide

Cat. No.: B166460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann-Goldberg reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through a copper-catalyzed cross-coupling of aryl halides with amine-containing compounds.[1][2] This reaction has seen significant advancements from its classical origins, which often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The introduction of chelating ligands has enabled these transformations under milder conditions with catalytic amounts of copper, thereby expanding the substrate scope and improving reaction yields.

N,N'-substituted **oxamides** have emerged as a versatile class of compounds within the realm of the Ullmann-Goldberg reaction, playing a dual role as both highly effective ligands and as substrates for N,N'-diarylation. Their unique structural features and coordination properties have led to the development of robust and efficient catalytic systems for the synthesis of a wide array of N-arylated compounds, which are pivotal structural motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of N,N'-substituted **oxamides** in the Ullmann-Goldberg reaction.

Application Notes

N,N'-Substituted Oxamides as Ligands

A significant application of N,N'-substituted **oxamides** is their use as ligands to promote copper-catalyzed cross-coupling reactions. Oxalic diamides have been identified as a powerful class of ligands for the CuI-catalyzed amination of less reactive (hetero)aryl chlorides.[3][4]

Key Advantages:

- **Enhanced Reactivity:** Oxalamide ligands have been shown to be highly effective in promoting the coupling of challenging substrates, such as (hetero)aryl chlorides, which are often less reactive in traditional Ullmann-Goldberg reactions.[3]
- **Broad Substrate Scope:** These ligands facilitate the N-arylation of a wide variety of amines, including primary and secondary amines, with good to excellent yields.[3]
- **Mild Reaction Conditions:** The use of oxalamide ligands can enable reactions to proceed at lower temperatures compared to classical Ullmann conditions.[5]
- **Accessibility and Tunability:** Oxalamide ligands are readily synthesized from inexpensive and commercially available starting materials, such as oxalyl chloride or ethyl chlorooxalate.[6] Their modular nature allows for easy tuning of steric and electronic properties to optimize catalytic activity for specific substrates.

Bis(N-aryl) substituted oxalamides have been found to be superior ligands compared to N-aryl-N'-alkyl or bis(N-alkyl) substituted oxalamides, highlighting the importance of the electronic and steric properties of the aromatic rings within the ligand structure for their efficiency.[3] One notable example is N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which has proven to be a highly effective ligand for the copper-catalyzed coupling of terminal alkynes with (hetero)aryl halides.[7]

N,N'-Substituted Oxamides as Reactants

While their role as ligands is well-documented, N,N'-substituted **oxamides** can also serve as substrates in the Ullmann-Goldberg reaction to produce N,N'-diaryl **oxamides**. This transformation is valuable for the synthesis of molecules with applications in medicinal chemistry and materials science. The general principles of the copper-catalyzed N-arylation of amides are applicable to **oxamides**.

Reaction Principle:

The N,N'-diarylation of an **oxamide** involves the coupling of both N-H bonds of the **oxamide** with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds through a catalytic cycle involving the formation of a copper-amidate complex.[8]

Experimental Protocols

Protocol 1: Synthesis of an N,N'-Disubstituted Oxamide Ligand

This protocol describes the synthesis of a representative N,N'-disubstituted **oxamide** ligand, which can be adapted for the preparation of a variety of analogous ligands.

Synthesis of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO)[7]

Materials:

- Oxalyl chloride
- 2,6-Dimethylaniline
- 2-(Aminomethyl)pyridine
- Triethylamine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 2,6-dimethylaniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C, add a solution of oxalyl chloride (1.1 equiv) in DCM dropwise.
- Stir the reaction mixture at 0 °C for 1 hour.
- Add 2-(aminomethyl)pyridine (1.0 equiv) to the reaction mixture and allow it to warm to room temperature.
- Stir the reaction for an additional 12 hours.
- Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO).

Protocol 2: Ullmann-Goldberg N,N'-Diarylation of an Oxamide

This protocol provides a general procedure for the copper-catalyzed N,N'-diarylation of a simple N,N'-disubstituted **oxamide**. The conditions are adapted from general protocols for the N-arylation of amides.

Synthesis of N,N'-Di(p-tolyl)**oxamide**

Materials:

- N,N'-Dimethyloxamide
- 4-Iodotoluene
- Copper(I) iodide (CuI)
- N,N'-Dimethylethylenediamine (DMEDA) (as ligand)

- Potassium phosphate (K_3PO_4)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Argon (or other inert gas)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask, add N,N'-dimethyloxamide (1.0 mmol, 1.0 equiv), 4-iodotoluene (2.2 mmol, 2.2 equiv), CuI (0.1 mmol, 10 mol%), and K_3PO_4 (4.0 mmol, 4.0 equiv).
- Evacuate the flask and backfill with argon three times.
- Add anhydrous DMF (or DMSO) (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.
- Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield N,N'-di(p-tolyl)oxamide.

Data Presentation

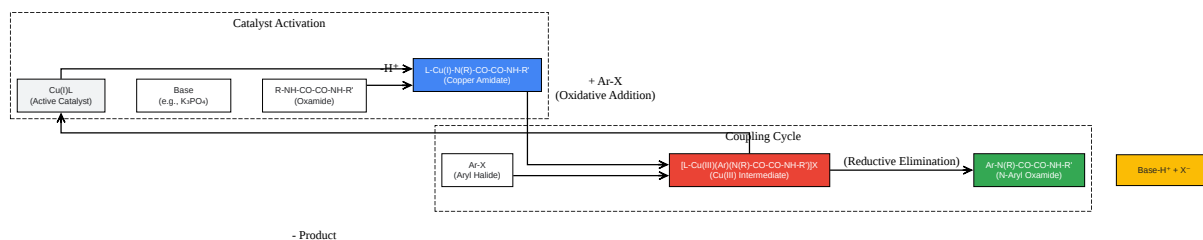
Table 1: Representative N,N'-Disubstituted Oxalamides as Ligands in Cu-Catalyzed Amination[3]

Entry	Aryl Chloride	Amine	Ligand	Yield (%)
1	4-Chlorotoluene	Aniline	N,N'-Bis(2,4,6-trimethylphenyl)oxalamide	95
2	4-Chloroanisole	Morpholine	N,N'-Bis(2,4,6-trimethylphenyl)oxalamide	92
3	2-Chloropyridine	Benzylamine	N,N'-Bis(2,4,6-trimethylphenyl)oxalamide	85
4	4-Chlorobenzonitrile	n-Hexylamine	N,N'-Bis(2,4,6-trimethylphenyl)oxalamide	88

Table 2: Substrate Scope for the N,N'-Diarylation of an Oxamide (Hypothetical Data Based on General Amide Arylation)

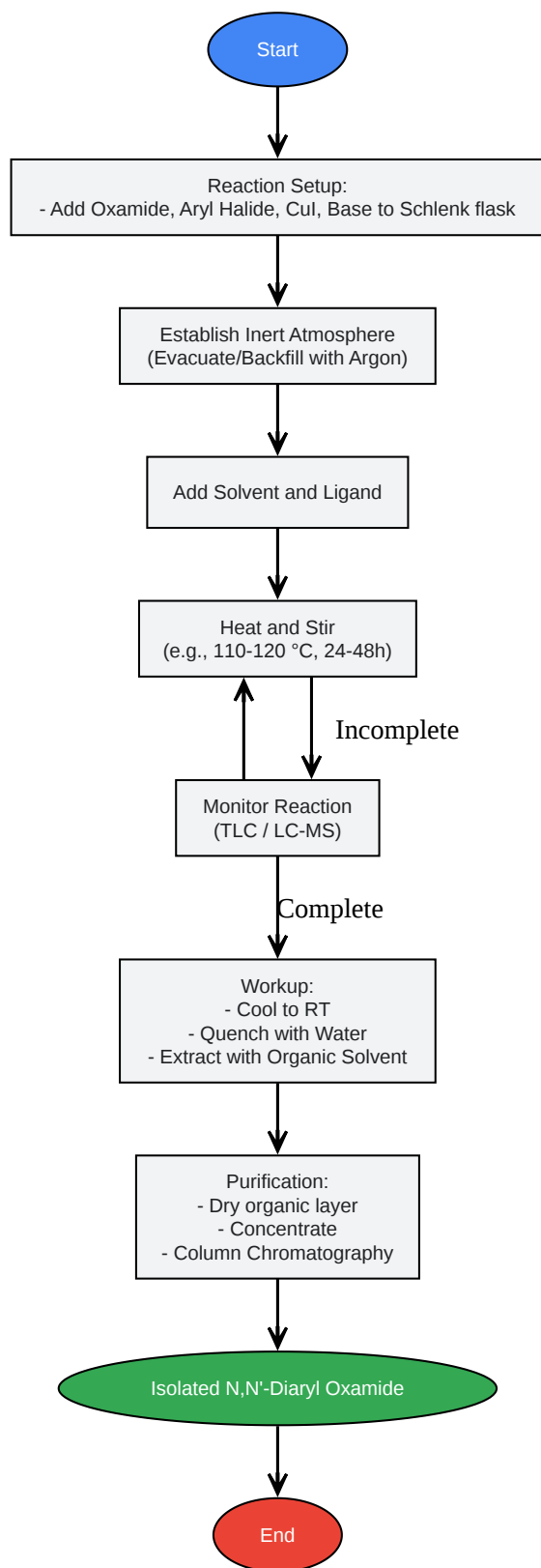
Entry	Oxamide	Aryl Halide	Product	Yield (%)
1	N,N'-Dimethyloxamide	4-Iodoanisole	N,N'-Bis(4-methoxyphenyl)oxamide	85
2	N,N'-Diethyloxamide	1-Iodo-4-(trifluoromethyl)benzene	N,N'-Bis(4-(trifluoromethyl)phenyl)oxamide	78
3	N,N'-Dibenzoyloxamide	3-Iodobromobenzene	N,N'-Bis(3-bromophenyl)oxamide	82
4	Oxalanilide	2-Iodothiophene	N,N'-Bis(thiophen-2-yl)oxamide	75

Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the Ullmann-Goldberg N-arylation of an N,N'-substituted oxamide.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Ullmann-Goldberg diarylation of an N,N'-substituted **oxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides [organic-chemistry.org]
- 8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: N,N'-Substituted Oxamides in the Ullmann-Goldberg Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-goldberg-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com